molecular formula C11H12BrNO B6258773 1-bromo-2-(2-isocyanatobutyl)benzene CAS No. 2649047-51-6

1-bromo-2-(2-isocyanatobutyl)benzene

Cat. No. B6258773
CAS RN: 2649047-51-6
M. Wt: 254.1
InChI Key:
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Description

1-Bromo-2-(2-isocyanatobutyl)benzene (1-B2IBB) is an organic compound of the aryl-halide class that can be synthesized in the laboratory. It is a colorless, crystalline solid that is soluble in organic solvents and is used in a variety of scientific research applications. This compound is of particular interest due to its unique chemical structure and its ability to be used in a variety of biochemical and physiological experiments.

Scientific Research Applications

1-bromo-2-(2-isocyanatobutyl)benzene is of particular interest to scientists due to its unique chemical structure and its ability to be used in a variety of biochemical and physiological experiments. It has been used in a variety of research applications such as in the synthesis of new organic compounds and as a reactant in organic synthesis. In addition, it has been used in the study of enzyme-catalyzed reactions and as a reactant in the synthesis of peptides and proteins. It has also been used in the study of the structure and function of proteins and enzymes, as well as in the study of the structure and function of DNA and RNA.

Mechanism of Action

1-bromo-2-(2-isocyanatobutyl)benzene has a unique chemical structure that allows it to interact with a variety of biological molecules. This interaction is mediated by hydrogen bonding and electrostatic interactions between the isocyanatobutyl group and the surrounding molecules. These interactions are believed to be responsible for the compound’s ability to act as a catalyst in a variety of biochemical and physiological reactions.
Biochemical and Physiological Effects
1-bromo-2-(2-isocyanatobutyl)benzene has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins, as well as an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

1-bromo-2-(2-isocyanatobutyl)benzene is a useful compound for laboratory experiments due to its unique chemical structure and its ability to interact with a variety of biological molecules. It is relatively easy to synthesize in the laboratory and is relatively stable in a variety of solvents. However, it is important to note that the compound can be toxic if ingested and should be handled with care. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

1-bromo-2-(2-isocyanatobutyl)benzene has a variety of potential future applications in biochemical and physiological research. For example, it can be used as a reactant in the synthesis of new organic compounds, as a reactant in the synthesis of peptides and proteins, and as a reactant in the study of the structure and function of proteins and enzymes. In addition, it can be used in the study of enzyme-catalyzed reactions and as a reactant in the study of the structure and function of DNA and RNA. Finally, it can be used in the development of new drugs and in the study of drug metabolism and drug-drug interactions.

Synthesis Methods

1-bromo-2-(2-isocyanatobutyl)benzene can be synthesized in the laboratory by a variety of methods. One method involves the reaction of 4-bromobenzonitrile with 2-isocyanatobutyl chloride in the presence of potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution reaction, with the bromine atom of the 4-bromobenzonitrile being replaced by the isocyanatobutyl chloride to form 1-bromo-2-(2-isocyanatobutyl)benzene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2-(2-isocyanatobutyl)benzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "1-bromo-2-butene", "Sodium azide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium bicarbonate", "2-bromo-1-butene", "Sodium cyanate", "Sodium hydroxide", "Butyl iodide" ], "Reaction": [ "Step 1: Benzene is reacted with 1-bromo-2-butene in the presence of sodium azide and copper(I) iodide to form 1-bromo-2-phenylethene.", "Step 2: 1-bromo-2-phenylethene is then reacted with copper(II) sulfate and sodium bicarbonate to form 1-bromo-2-phenylacetaldehyde.", "Step 3: 1-bromo-2-phenylacetaldehyde is reacted with 2-bromo-1-butene in the presence of sodium cyanate and sodium hydroxide to form 1-bromo-2-(2-cyanobutyl)benzene.", "Step 4: 1-bromo-2-(2-cyanobutyl)benzene is then reacted with butyl iodide in the presence of sodium cyanate and sodium hydroxide to form 1-bromo-2-(2-isocyanatobutyl)benzene." ] }

CAS RN

2649047-51-6

Product Name

1-bromo-2-(2-isocyanatobutyl)benzene

Molecular Formula

C11H12BrNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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